叔丁基 4-(4-(羟甲基)苯氧基)哌啶-1-羧酸酯

描述

This compound is also known as 1-Boc-4-AP (tert-butyl 4- (phenylamino)piperidine-1-carboxylate). It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .

Synthesis Analysis

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .Molecular Structure Analysis

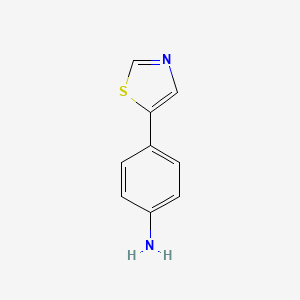

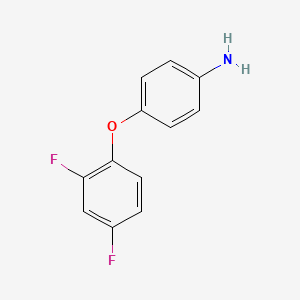

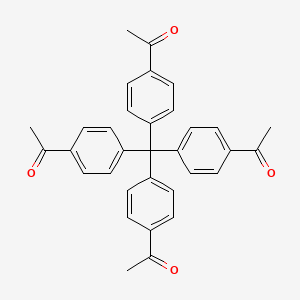

The molecular formula of this compound is C17H25NO4. Its InChI code is 1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 and the InChI key is JVRJJDPEIIEIIA-UHFFFAOYSA-N .科学研究应用

PROTAC Development: Targeted Protein Degradation

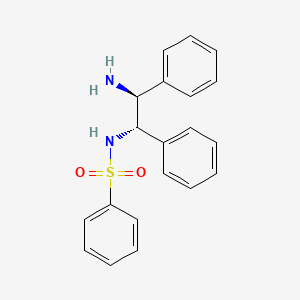

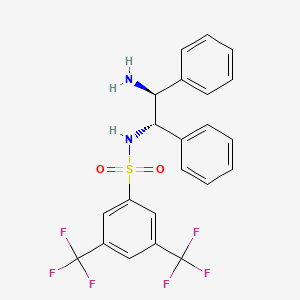

- Significance : PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs trigger proteasomal degradation, offering a novel approach for therapeutic intervention .

Antibacterial Research: Mycobacterium tuberculosis Survival Mechanisms

- Role : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is involved in processes generating proton motive force, essential for Mtb’s long-term survival. Understanding these mechanisms aids in developing new TB treatments .

Drug Delivery Systems: Hydrophobic Core Components

- Rationale : Its lipophilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability during delivery .

Organic Synthesis: Building Block for Medicinal Chemistry

- Diverse Applications : It contributes to the creation of potential drug candidates, agrochemicals, and other bioactive compounds .

Chemical Biology: Probe Development

- Investigation : It helps elucidate biological processes by selectively interacting with specific targets, aiding in understanding cellular pathways .

Pharmacology: Structure-Activity Relationship Studies

安全和危害

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

作用机制

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimera) development , which suggests that its targets could be proteins that are intended for degradation.

Mode of Action

As a semi-flexible linker in PROTAC development, “tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate” likely interacts with its targets by connecting the ligand (which binds to the target protein) and the E3 ligase ligand (which recruits an E3 ubiquitin ligase). This results in the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein .

Result of Action

The molecular and cellular effects of “tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate” would depend on the specific target proteins and the biological processes they are involved in. As a component of PROTAC, its primary effect would be the degradation of target proteins .

属性

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRJJDPEIIEIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)

![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)

![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)

![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)